molecular formula C14H13NOS B14025592 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol

2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol

Cat. No.: B14025592
M. Wt: 243.33 g/mol
InChI Key: GJYYDSGNGAXKES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol typically involves the condensation of 5l4-Dibenzo[b,d]thiophene-5-carbaldehyde with 2-aminoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to engage in various chemical interactions, potentially affecting biological processes such as enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both an amino and hydroxyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

2-(dibenzothiophen-5-ylideneamino)ethanol

InChI

InChI=1S/C14H13NOS/c16-10-9-15-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,16H,9-10H2

InChI Key

GJYYDSGNGAXKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2=NCCO

Origin of Product

United States

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